cis-3-Hydroxy-4-methylpiperidine HCl
Overview
Description
cis-3-Hydroxy-4-methylpiperidine Hydrochloride: is a chemical compound with the molecular formula C_6H_13NO·HCl. It is a hydrochloride salt derived from cis-3-hydroxy-4-methylpiperidine, a cyclic amine with a hydroxyl group and a methyl group on the piperidine ring. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Reduction of Piperidine Derivatives: One common synthetic route involves the reduction of piperidine derivatives. For example, the reduction of cis-3-hydroxy-4-methylpiperidine can be achieved using reducing agents such as lithium aluminum hydride (LiAlH_4) in anhydrous ether.
Hydrogenation: Another method involves the hydrogenation of suitable precursors. For instance, the hydrogenation of cis-3-hydroxy-4-methylpiperidine using a catalyst like palladium on carbon (Pd/C) under hydrogen gas pressure can yield the desired compound.
Industrial Production Methods: In an industrial setting, the compound is typically synthesized through large-scale chemical reactions involving the reduction of piperidine derivatives or hydrogenation processes. These methods are optimized for efficiency and yield, ensuring the production of high-purity cis-3-hydroxy-4-methylpiperidine Hydrochloride.
Types of Reactions:
Oxidation: cis-3-Hydroxy-4-methylpiperidine Hydrochloride can undergo oxidation reactions to form various oxidized products. For example, oxidation with chromic acid (H_2CrO_4) can convert the hydroxyl group to a carbonyl group, resulting in the formation of a ketone.
Reduction: The compound can also be reduced further to produce other derivatives. For instance, using sodium borohydride (NaBH_4) can reduce the compound to form a more saturated derivative.
Substitution Reactions: Substitution reactions can occur at the nitrogen atom or the hydroxyl group. For example, reacting with alkyl halides can lead to the formation of N-alkylated or O-alkylated derivatives.
Common Reagents and Conditions:
Oxidation: Chromic acid (H_2CrO_4), Jones reagent (CrO_3 in dilute sulfuric acid)
Reduction: Sodium borohydride (NaBH_4), lithium aluminum hydride (LiAlH_4)
Substitution: Alkyl halides, strong bases or acids
Major Products Formed:
Oxidation Products: Ketones, aldehydes
Reduction Products: Saturated derivatives
Substitution Products: N-alkylated or O-alkylated derivatives
Scientific Research Applications
Chemistry: cis-3-Hydroxy-4-methylpiperidine Hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals. Biology: The compound is utilized in biological studies to investigate the effects of piperidine derivatives on biological systems. It can be used to study enzyme inhibition, receptor binding, and other biological processes. Medicine: In medicinal chemistry, cis-3-Hydroxy-4-methylpiperidine Hydrochloride is used in the development of new drugs. It can be a key intermediate in the synthesis of therapeutic agents targeting various diseases. Industry: The compound finds applications in the production of polymers, dyes, and other industrial chemicals. Its unique chemical properties make it valuable in various industrial processes.
Mechanism of Action
The mechanism by which cis-3-Hydroxy-4-methylpiperidine Hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or signaling pathways.
Comparison with Similar Compounds
trans-3-Hydroxy-4-methylpiperidine Hydrochloride: The trans isomer of the compound, which has a different spatial arrangement of atoms.
3-Hydroxy-4-methylpiperidine: The parent compound without the hydrochloride salt.
4-Methylpiperidine: A related compound without the hydroxyl group.
Uniqueness: cis-3-Hydroxy-4-methylpiperidine Hydrochloride is unique due to its specific stereochemistry, which can influence its reactivity and biological activity. The presence of both the hydroxyl group and the methyl group on the piperidine ring gives it distinct chemical properties compared to its isomers and related compounds.
Properties
IUPAC Name |
(3R,4R)-4-methylpiperidin-3-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-2-3-7-4-6(5)8;/h5-8H,2-4H2,1H3;1H/t5-,6+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSCYLJBBWUCBZ-IBTYICNHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCNC[C@@H]1O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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